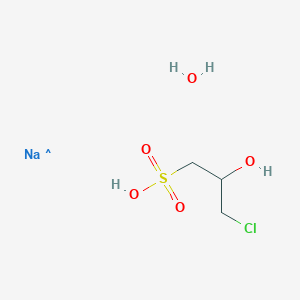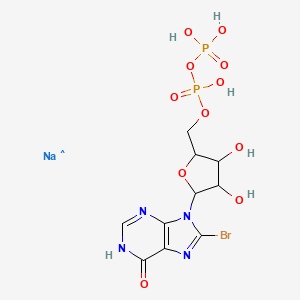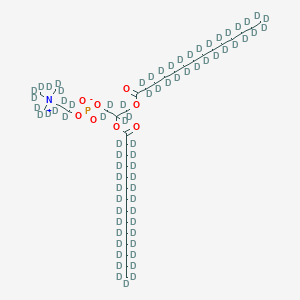
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium is an organic compound with the molecular formula C3H8ClNaO4S. It is a white to almost white crystalline powder that is highly soluble in water and exhibits acidic properties in aqueous solutions . This compound is known for its unique combination of a hydroxyl group, a sulfonic acid group, and a chlorine atom, making it a versatile reagent in various chemical processes .
準備方法
The preparation of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium typically involves the following steps :
Hydrogenation: The starting material, acrylonitrile, undergoes hydrogenation to form 3-chloro-2-hydroxypropane.
Sulfonation: The resulting compound is then subjected to sulfonation to introduce the sulfonic acid group.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into molecules, which can enhance their solubility and reactivity.
Biology: The compound is employed in the preparation of negatively charged probe particles to study the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of surface-derivatized microcrystalline cellulose particles with strong positive or negative zeta potential, which have applications in various industrial processes.
作用機序
The mechanism of action of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium involves its ability to undergo substitution reactions, forming stable complexes with other molecules . The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets and pathways. The hydroxyl group and chlorine atom also contribute to its reactivity, enabling it to participate in a wide range of chemical reactions .
類似化合物との比較
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium can be compared with other similar compounds, such as :
Sodium 3-chloro-2-hydroxypropanesulfonate: This compound has a similar structure but lacks the hydrate form, which can affect its solubility and reactivity.
Sodium 2-hydroxy-3-chloropropanesulfonate: This compound has the hydroxyl and chlorine groups in different positions, leading to different reactivity and applications.
Sodium epichlorohydrin sulfonate: This compound has a similar sulfonic acid group but a different overall structure, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrate form, which enhance its solubility and reactivity in various applications .
特性
分子式 |
C3H9ClNaO5S |
|---|---|
分子量 |
215.61 g/mol |
InChI |
InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2 |
InChIキー |
PTEYFRZCQNROSN-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)O)S(=O)(=O)O.O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
